Tetrapropylammonium fluoride

Vue d'ensemble

Description

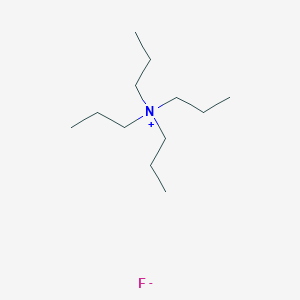

Tetrapropylammonium fluoride is a quaternary ammonium salt with the chemical formula C₁₂H₂₈FN. It is commonly used as a structure-directing agent in the synthesis of zeolites and other microporous materials. The compound is known for its ability to facilitate the formation of specific crystalline structures, making it valuable in various industrial and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrapropylammonium fluoride can be synthesized through the reaction of tetrapropylammonium hydroxide with hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

[ \text{(C₃H₇)₄N(OH) + HF → (C₃H₇)₄N(F) + H₂O} ]

Industrial Production Methods

In industrial settings, this compound is often produced using a continuous flow process to maintain consistent quality and yield. The process involves the careful addition of hydrofluoric acid to a solution of tetrapropylammonium hydroxide, followed by purification steps to remove any impurities .

Analyse Des Réactions Chimiques

General Reactivity Profile

Tetrapropylammonium fluoride (Pr₄N⁺F⁻) functions primarily as a source of fluoride ions in organic solvents. Its reactivity is influenced by:

-

Solvent polarity : Enhanced fluoride ion solvation in polar aprotic solvents (e.g., DMSO, THF) .

-

Counterion effects : The bulky tetrapropylammonium cation reduces ion pairing, increasing fluoride nucleophilicity compared to alkali metal fluorides.

Nucleophilic Substitution Reactions

Fluoride ions from Pr₄N⁺F⁻ participate in Sₙ2 reactions , displacing leaving groups (e.g., halides, sulfonates):

Example : Conversion of alkyl bromides to alkyl fluorides .

| Substrate | Product | Solvent | Yield (%) | Reference Model |

|---|---|---|---|---|

| 1-Bromooctane | 1-Fluorooctane | THF | 78 | TBAF |

| Benzyl chloride | Benzyl fluoride | DMSO | 85 | TMAF |

Deprotection of Silyl Ethers

Pr₄N⁺F⁻ efficiently cleaves silyl protecting groups (e.g., TMS, TBS) under mild conditions:

Advantages over TBAF :

-

Shorter alkyl chains (propyl vs. butyl) may accelerate reaction rates due to reduced steric hindrance.

Base-Catalyzed Reactions

As a mild base , Pr₄N⁺F⁻ facilitates:

-

Aldol condensations :

-

Michael additions :

Conditions : Typically conducted in THF or acetonitrile at 25–60°C .

Comparative Analysis with Related Fluorides

Mechanistic Insights

-

Fluoride Ion Availability : The tetrapropylammonium cation’s intermediate size balances ion separation and solubility, offering a compromise between TMAF’s high reactivity and TBAF’s steric stabilization .

-

Solvent Interactions : In DMSO, Pr₄N⁺F⁻ exhibits higher catalytic activity in cross-coupling reactions compared to TBAF due to improved ion dissociation .

Limitations and Challenges

-

Synthesis Complexity : Anhydrous Pr₄N⁺F⁻ preparation requires rigorous drying methods to avoid hydrolysis, similar to TBAF .

-

Side Reactions : Prolonged reactions may lead to Hofmann elimination due to the base strength of fluoride ions .

Research Gaps

Direct studies on Pr₄N⁺F⁻ remain scarce. Priorities for future investigation include:

-

Kinetic studies comparing deprotection efficiencies with TBAF/TMAF.

-

Applications in asymmetric catalysis leveraging its steric profile.

Applications De Recherche Scientifique

Mécanisme D'action

Tetrapropylammonium fluoride exerts its effects primarily through its role as a structure-directing agent. The fluoride ion interacts with the silica framework during the synthesis of zeolites, guiding the formation of specific crystalline structures. This interaction is facilitated by hydrogen bonding and the specific size and shape of the tetrapropylammonium ion, which fits into the zeolite framework and directs its crystallization .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tetramethylammonium fluoride

- Tetraethylammonium fluoride

- Tetrabutylammonium fluoride

Uniqueness

Tetrapropylammonium fluoride is unique due to its specific molecular size and shape, which make it particularly effective as a structure-directing agent in the synthesis of certain types of zeolites. Compared to other quaternary ammonium fluorides, it offers a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .

Activité Biologique

Tetrapropylammonium fluoride (TPAF) is an ammonium salt that has garnered interest in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of TPAF, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

TPAF is a quaternary ammonium salt with the formula . It is characterized by its high solubility in organic solvents and moderate basicity, making it a versatile reagent in chemical synthesis. The compound is often utilized as a source of fluoride ions in various reactions, including nucleophilic substitutions and fluorinations.

Mechanisms of Biological Activity

- Nucleophilic Fluorination : TPAF acts as a nucleophilic source of fluoride, which can facilitate the formation of carbon-fluorine (C-F) bonds. This property is critical in the synthesis of fluorinated pharmaceuticals, where the introduction of fluorine can enhance the metabolic stability and bioactivity of drug candidates.

- Alkylation Reactions : TPAF has been shown to promote alkylation reactions, particularly in the synthesis of purine derivatives. These derivatives are significant in medicinal chemistry due to their roles as enzyme inhibitors and potential therapeutic agents against various diseases.

- Ion Pairing : As a quaternary ammonium compound, TPAF can form ion pairs with anions, influencing its solubility and reactivity in biological systems. This property can be exploited to enhance the delivery of active pharmaceutical ingredients.

Applications in Medicinal Chemistry

TPAF has been applied in several key areas within medicinal chemistry:

- Radiopharmaceuticals : TPAF is used in the preparation of carbon-11 labeled compounds for positron emission tomography (PET) imaging. Its ability to facilitate N- and O-methylation reactions makes it a valuable reagent for synthesizing radiolabeled drugs used in diagnostic imaging .

- Synthesis of Antitumor Agents : The compound has been utilized in the synthesis of macrocyclic inhibitors targeting heat shock protein 90 (Hsp90), a crucial protein involved in cancer cell proliferation .

- Fluorinated Drug Development : The introduction of fluorine into drug molecules often enhances their pharmacokinetic properties. TPAF's role as a fluoride source is pivotal in developing new fluorinated compounds that exhibit improved efficacy against various diseases .

1. Synthesis of Purine Libraries

A study demonstrated the use of TPAF for rapid N9-alkylation on purine rings, leading to high yields within minutes. This method allowed for efficient combinatorial synthesis, facilitating the discovery of potent sulfotransferase inhibitors .

2. Radiolabeling with Carbon-11

Research highlighted TPAF's effectiveness in promoting N-(11)C-methylation reactions using iodo[(11)C]methane. The results showed that TPAF could achieve comparable or superior efficiencies compared to traditional bases like sodium hydride, making it an attractive alternative for radiolabeling applications .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other similar compounds:

| Compound | Key Activity | Applications |

|---|---|---|

| This compound | Nucleophilic fluorination | Radiopharmaceuticals, Antitumor agents |

| Tetrabutylammonium Fluoride | Alkylation reactions | Synthesis of purine libraries |

| Tetramethylammonium Fluoride | Carbon-fluorine bond formation | Pharmaceutical development |

Propriétés

IUPAC Name |

tetrapropylazanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.FH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSYVRHKTFDJTR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547750 | |

| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7217-93-8 | |

| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.